Copper(II) ionophore I
Description
Conceptual Framework of Copper(II) Ionophores
Copper(II) ionophores are molecules that form a lipid-soluble complex with copper ions in the +2 oxidation state (Cu²⁺), facilitating their transport across biological or artificial membranes. The fundamental mechanism involves the ionophore encapsulating the copper ion, shielding its charge and allowing the complex to diffuse through the hydrophobic interior of a membrane. This process is driven by a concentration gradient. In a biological context, these ionophores can alter the intracellular concentration of copper, a metal essential for numerous enzymatic processes but toxic in excess. researchgate.netnih.gov The ability of these molecules to modulate copper levels is central to their research applications. researchgate.net
Copper(II) Ionophore I, chemically known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) and often abbreviated as o-XBDiBDTC, is a neutral ionophore. psu.edusigmaaldrich.com This means the molecule itself carries no net charge. It forms a complex with the divalent copper ion (Cu²⁺), and the resulting complex maintains neutrality, a key feature for its function in certain applications like ion-selective electrodes. psu.edu
Differentiation from Copper Chelators in Research Contexts
In academic research, it is crucial to distinguish between copper ionophores and copper chelators, as their mechanisms and effects are fundamentally different.
Copper Chelators : These molecules bind to copper ions to form stable, often water-soluble, complexes. Their primary function in a research context is typically to sequester and remove excess copper from a system, thereby reducing its bioavailability and mitigating its toxic effects. researchgate.net
Copper Ionophores : In contrast, copper ionophores are designed to transport copper ions across lipid barriers, effectively increasing the concentration of copper within a specific compartment, such as a cell or a membrane. researchgate.netfrontiersin.org While they do chelate the copper ion as part of their mechanism, their purpose is transport rather than sequestration. researchgate.netmedchemexpress.com
The key distinction lies in their impact on intracellular copper levels. Chelators decrease the concentration of available copper, while ionophores can increase it. frontiersin.orgnih.gov This functional difference dictates their use in distinct research areas. For instance, chelators are studied for treating copper overload diseases, whereas ionophores are investigated for their potential to induce copper-dependent cellular processes. researchgate.netnih.gov
Significance of Copper(II) Ionophores in Biological Systems Research
The ability of copper ionophores to modulate copper homeostasis makes them valuable tools in biological research. Copper is a critical cofactor for enzymes involved in fundamental processes like cellular respiration, antioxidant defense, and neurotransmitter synthesis. pitt.edu However, dysregulation of copper levels is implicated in various pathological conditions. researchgate.net
Copper ionophores are used to study the effects of copper influx on cellular pathways. A significant area of research involves inducing a form of cell death known as cuproptosis, which is triggered by an excess of intracellular copper. researchgate.netfrontiersin.org This process is of particular interest in cancer research, where some studies suggest that cancer cells have a higher demand for copper and may be more susceptible to copper-induced toxicity. frontiersin.orgnih.gov Other research explores the antimicrobial properties of copper ionophores, leveraging copper's inherent toxicity to various pathogens. nih.gov
The specific significance of This compound in this context is primarily as a tool for detecting and quantifying copper in biological and environmental samples. Its high selectivity for Cu²⁺ allows for the development of precise sensors to measure copper concentrations in complex media, which is fundamental for studying copper's role in biological systems. nih.govnih.gov
Emergence of this compound as a Research Focus
The emergence of this compound as a subject of academic research is directly linked to the need for highly selective and reliable methods for copper ion detection. While many ionophores are studied for their direct biological effects, the research focus for o-XBDiBDTC has been its application as a neutral carrier in copper-selective electrodes. psu.edunih.gov
Subsequent research has focused on optimizing electrodes using this compound, improving parameters like response time, detection limit, and operational pH range. nih.govnih.govresearchgate.net Its application has been demonstrated in the practical analysis of trace copper levels in samples such as tea infusions, showcasing its utility beyond fundamental chemistry. nih.govnih.gov Therefore, the research trajectory of this compound has been driven by the field of analytical chemistry, specifically the development of advanced potentiometric sensors. psu.edunih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | [2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | nih.gov |
| Synonyms | o-XBDiBDTC, o-Xylylenebis(N,N-diisobutyldithiocarbamate) | psu.edusigmaaldrich.com |
| CAS Number | 125769-67-7 | sigmaaldrich.com |
| Molecular Formula | C₂₆H₄₄N₂S₄ | sigmaaldrich.com |
| Molecular Weight | 512.90 g/mol | sigmaaldrich.com |
| Melting Point | 91-92 °C | sigmaaldrich.com |
Table 2: Performance of Ion-Selective Electrodes Based on this compound
| Performance Metric | Reported Value | Reference |
| Linearity Range | 10⁻¹ to 10⁻⁶ M | psu.edu |
| Nernstian Slope | 28-29 mV per decade | psu.edu |
| Response Time | < 10 seconds | nih.govnih.gov |
| Operational pH Range | 4.0 - 6.0 | nih.govnih.gov |
| Detection Limit | 4.9 x 10⁻⁷ mol/L | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEGUDLMKJATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409087 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125769-67-7 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Copper Ii Ionophore I Action
Membrane Permeation and Intracellular Transport Dynamics
The ability of Copper(II) ionophore I to transport copper ions across lipid bilayers is central to its function. This process involves the formation of a copper-ionophore complex that can diffuse through the hydrophobic membrane core, a mechanism fundamental to its application in ISEs and its potential biological activity.
Mechanisms of Transmembrane Copper(II) Ion Transport by Ionophore I
This compound functions as a neutral carrier, facilitating the transport of Cu²⁺ ions across a hydrophobic barrier, such as a PVC membrane in an electrode or a biological lipid bilayer. psu.edu The transport mechanism is a carrier-mediated process involving several key steps:
Complexation: At the source-phase interface (e.g., the aqueous sample), the lipophilic ionophore selectively binds with a copper(II) ion to form a positively charged copper-ionophore complex. The dithiocarbamate (B8719985) groups on the ionophore act as the coordinating ligands for the copper ion.
Translocation: The newly formed lipophilic complex diffuses across the hydrophobic membrane phase, moving down its concentration gradient.
Decomplexation: At the membrane-receiving phase interface, the copper ion is released from the complex into the aqueous receiving solution.
Carrier Return: The free, uncomplexed ionophore then diffuses back across the membrane to the source interface, ready to begin another transport cycle. tubitak.gov.tr
This entire process is driven by the electrochemical potential gradient of the copper ion across the membrane. In the context of biological systems, this mechanism allows the ionophore to shuttle copper from the extracellular environment into the cell's cytoplasm. nih.gov
Role of Ligand Lipophilicity in Ionophore I Membrane Crossing
The lipophilicity of this compound is a critical determinant of its transport function. For an ionophore to act as a carrier, it must be soluble within the hydrophobic membrane phase and remain there without leaching into the surrounding aqueous phases. The structure of o-Xylylenebis-(N,N-diisobutyldithiocarbamate) is specifically designed to achieve this. psu.edu
The two N,N-diisobutyl groups provide significant nonpolar character, rendering the molecule highly lipophilic. This ensures its stable incorporation and mobility within a lipid or polymer membrane. Research on drug transport has shown that higher lipophilicity leads to greater retention within a model lipid membrane, which is essential for a carrier's sustained function. nih.gov In studies using this ionophore in selective electrodes, it is mixed with a plasticizing solvent mediator like o-nitrophenyl octyl ether within a poly(vinyl chloride) (PVC) matrix, creating a lipophilic environment where the ionophore can freely diffuse. psu.edursc.org This high lipophilicity is a prerequisite for the ionophore to effectively shield the charge of the copper ion and facilitate its passage through the nonpolar membrane interior.
Kinetic Analysis of this compound-Mediated Transport
The kinetics of ion transport by ionophores through liquid membranes can be modeled as a system of two consecutive, irreversible first-order reactions, representing the flux into and out of the membrane. tubitak.gov.trtubitak.gov.tr
Step 1: Extraction (Source Phase to Membrane) Cu²⁺ (Source) + Ionophore (Membrane) → [Cu-Ionophore]²⁺ (Membrane) (Rate constant: k₁)
Step 2: Re-extraction (Membrane to Receiving Phase) [Cu-Ionophore]²⁺ (Membrane) → Cu²⁺ (Receiving) + Ionophore (Membrane) (Rate constant: k₂)
While specific kinetic parameters for this compound are not extensively documented, studies on analogous dithiophosphonate carriers for Cu(II) show that the transport process is diffusion-controlled. tubitak.gov.trtubitak.gov.tr The activation energy for the transport of Cu²⁺ by a similar dithiophosphonate carrier was found to be 8.70 kcal/mol, a value that indicates the rate-limiting step is the diffusion of the species through the membrane rather than the chemical reactions of complexation or decomplexation. tubitak.gov.tr The efficiency of transport, including the membrane entrance rate (k₁) and exit rate (k₂), is influenced by factors such as temperature and the viscosity of the membrane solvent. tubitak.gov.trnih.gov The rapid response time (<10-20 seconds) of electrodes based on this compound suggests fast exchange kinetics between the ionophore and the copper ion at the membrane-solution interface. researchgate.netresearchgate.net
| Parameter | Description | Typical Value Range | Influencing Factors |
|---|---|---|---|
| k₁ (min⁻¹) | Rate constant for membrane entrance | Variable | Temperature, Stirring Rate, Carrier Concentration |
| k₂ (min⁻¹) | Rate constant for membrane exit | Variable | Temperature, Stirring Rate, Receiving Phase Composition |
| J_max (mol·m⁻²·s⁻¹) | Maximum membrane flux | Variable | Carrier Concentration, Temperature, Viscosity |
| Eₐ (kcal·mol⁻¹) | Activation Energy | ~8-10 | Indicates a diffusion-controlled process |
Note: This table presents generalized data based on kinetic models for similar ionophores, as specific values for this compound are not available in the cited literature. tubitak.gov.trtubitak.gov.tr
Differential Uptake Kinetics of Copper and Ionophore I
For other ionophores, it is understood that the complex passes through the cell membrane, and the subsequent release of copper can be promoted by intracellular factors, such as reduction by glutathione (B108866). nih.gov This suggests that the uptake of copper is directly mediated by the ionophore's transport cycle. The differential kinetics would depend on the relative permeability of the free ionophore versus the complex and the rate of intracellular copper release and sequestration.
Intracellular Copper Homeostasis Modulation by this compound
By shuttling copper across the cell membrane, ionophores can override the tightly regulated endogenous copper transport systems (like CTR1, ATP7A, and ATP7B), leading to a rapid increase in intracellular copper concentration. imrpress.comnih.govnih.gov This disruption of copper homeostasis is a primary mechanism of action for the biological effects of copper ionophores. nih.govresearchgate.net
Induction of Intracellular Copper Accumulation by Ionophore I
The central function of a copper ionophore is to increase the concentration of copper inside a cell. researchgate.netmdpi.com This efficacy is critically dependent on the ability of the ionophore to transport copper ions, leading to intracellular accumulation that surpasses the cell's efflux and sequestration capacity. nih.gov Studies with various copper ionophores, including dithiocarbamates, demonstrate that their biological activity correlates with the induced accumulation of intracellular copper. oup.commdpi.com This excess copper, delivered by the ionophore to the mitochondrial matrix, can lead to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, triggering a specific form of cell death known as cuproptosis. imrpress.comresearchgate.net
Research on this compound has focused on its high selectivity for copper ions, a property essential for its function. psu.edursc.org This selectivity ensures that it specifically transports copper, thereby efficiently elevating intracellular copper levels. The table below shows the high selectivity of this compound for Cu²⁺ over other biologically relevant metal ions, which is fundamental to its ability to selectively modulate copper homeostasis.
| Interfering Ion (M) | log KPotCu,M |
|---|---|
| Na⁺ | -4.1 |
| K⁺ | -4.1 |
| Mg²⁺ | -4.2 |
| Ca²⁺ | -4.1 |
| Mn²⁺ | -2.5 |
| Co²⁺ | -2.4 |
| Ni²⁺ | -2.5 |
| Zn²⁺ | -2.2 |
| Cd²⁺ | -1.8 |
| Pb²⁺ | -2.3 |
Data sourced from Kamata et al., Analyst (1989). psu.edursc.org
Subcellular Redistribution of Copper by this compound
Copper ionophores are molecules that bind copper ions and transport them across biological membranes, leading to an increase in intracellular copper concentration or a change in its subcellular distribution. nih.govfrontiersin.org This disruption of the cell's tightly regulated copper homeostasis is a key aspect of their biological activity. chemrxiv.org The precise mechanism can vary, but a common outcome is the movement of copper into compartments where it is normally kept at very low levels, such as the cytosol and mitochondria. researchgate.netnih.gov
One detailed investigation into this process utilized a calix frontiersin.orgarene-based ionophore, named Cuphoralix. chemrxiv.orgresearchgate.net Studies in hepatocarcinoma cells using synchrotron X-ray fluorescence revealed that Cuphoralix did not necessarily increase the total intracellular copper levels but instead caused a significant redistribution of copper within the cell. chemrxiv.orgresearchgate.net Specifically, it was observed to move copper from vesicular stores into the cytosol. chemrxiv.orgresearchgate.net This relocation of copper can induce significant metallic and oxidative stress, leading to potent cytotoxic effects. chemrxiv.orgpitt.edu
Other copper ionophores, such as elesclomol (B1671168), are known to transport extracellular copper into the cell, with a notable accumulation in the mitochondria. researchgate.nettandfonline.com This targeted delivery to mitochondria can trigger a specific form of cell death known as cuproptosis, which is dependent on mitochondrial respiration. tandfonline.comnih.gov
The following table summarizes findings on copper redistribution by a representative ionophore.
| Ionophore | Cell Type | Method | Finding | Reference |
| Cuphoralix | Hepatocarcinoma cells | Synchrotron X-ray Fluorescence | Redistribution of copper from vesicles to the cytosol. | chemrxiv.org, researchgate.net |
| Elesclomol | General | Mechanistic Studies | Transports extracellular copper into mitochondria. | researchgate.net, tandfonline.com |
Interactions of this compound with Copper Transporters (e.g., CTR1, ATP7A/B)
The action of copper ionophores is intrinsically linked to the cell's natural copper transport system, which is primarily managed by the copper influx transporter CTR1 and the copper efflux pumps ATP7A and ATP7B. chemrxiv.orgtandfonline.com Ionophores can bypass these systems or influence their function.
Research on calix frontiersin.orgarene-based ionophores, including Cuphoralix, has demonstrated their ability to function independently of the main copper import protein, CTR1. chemrxiv.orgchemrxiv.org In experiments using yeast cells with a deleted CTR1 gene (ctr1∆), which are unable to grow in copper-depleted conditions that require respiration, the addition of these ionophores restored cell growth. chemrxiv.orgchemrxiv.org This indicates that the ionophore can transport copper into the cells, compensating for the non-functional CTR1 transporter. chemrxiv.orgchemrxiv.org
While ionophores can act independently, their activity can also indirectly influence the function and localization of the ATP7A and ATP7B efflux pumps. Under normal conditions, these transporters reside in the Golgi apparatus. nih.gov When intracellular copper levels rise to toxic concentrations, as they would following the action of an ionophore, ATP7A and ATP7B translocate to the plasma membrane to pump excess copper out of the cell. tandfonline.comnih.gov Therefore, while a direct binding interaction between a simple ionophore and the transporters is not the primary mechanism, the ionophore-mediated increase in intracellular copper directly triggers the cell's main defense mechanism against copper overload. nih.gov Some studies have also noted that in certain cancer cells, a decreased expression of the efflux transporter ATP7B was associated with a greater accumulation of copper, suggesting that the efficacy of an ionophore can be enhanced when efflux mechanisms are compromised. nih.gov
The table below details the observed interactions and functional relationships between example ionophores and cellular copper transporters.
| Ionophore Class | Transporter | Organism/Cell Model | Observation | Reference |
| Calix frontiersin.orgarene-based (e.g., Cuphoralix) | CTR1 | S. cerevisiae (ctr1∆ mutant) | Restored growth of yeast cells lacking CTR1, demonstrating the ability to bypass this primary copper import channel. | chemrxiv.org, chemrxiv.org |
| General Copper Ionophores | ATP7A / ATP7B | Human Cells | The increase in intracellular copper caused by ionophores is expected to trigger the translocation of ATP7A/B from the Golgi to the plasma membrane to increase copper efflux. | tandfonline.com, nih.gov |
Compound Reference Table
Biological Effects and Cellular Pathways Induced by Copper Ii Ionophore I
Cuproptosis Induction by Copper(II) Ionophore I
This compound is a potent inducer of cuproptosis, a recently identified form of regulated cell death driven by copper-dependent mechanisms. Unlike other forms of cell death, cuproptosis is initiated by the direct binding of copper to lipoylated components of the TCA cycle, leading to a cascade of events that result in cellular demise. nih.govresearchgate.netbroadinstitute.orgjohnshopkins.edu
Elucidation of Unique Cell Death Pathway Distinct from Apoptosis, Necroptosis, and Ferroptosis
Cuproptosis distinguishes itself from other well-characterized cell death pathways such as apoptosis, necroptosis, and ferroptosis through its unique molecular machinery and regulatory mechanisms. researchgate.netnih.gov Extensive research has demonstrated that inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., necrostatin-1), and ferroptosis (e.g., ferrostatin-1) are unable to rescue cells from copper ionophore-induced death. nih.gov This indicates that cuproptosis operates through a distinct signaling cascade.
Key distinguishing features of cuproptosis include its absolute dependence on mitochondrial respiration. researchgate.net Cells that primarily rely on glycolysis for energy production are significantly more resistant to the effects of copper ionophores. nih.gov In contrast, apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, while necroptosis is mediated by receptor-interacting protein kinases (RIPKs), and ferroptosis is characterized by iron-dependent lipid peroxidation.
Table 1: Comparison of Cuproptosis with Other Regulated Cell Death Pathways
| Feature | Cuproptosis | Apoptosis | Necroptosis | Ferroptosis |
| Inducer | Excess intracellular copper | Caspases | RIPK1/RIPK3/MLKL | Iron-dependent lipid peroxidation |
| Primary Organelle | Mitochondria | Mitochondria, Nucleus | Plasma membrane | Plasma membrane, Mitochondria |
| Key Molecular Events | Aggregation of lipoylated proteins, loss of Fe-S cluster proteins | Caspase activation, DNA fragmentation | MLKL pore formation | Lipid peroxidation |
| Inhibitor Sensitivity | Copper chelators | Caspase inhibitors (e.g., Z-VAD-FMK) | Necrostatins (e.g., Nec-1) | Ferrostatin-1, Liproxstatin-1 |
| Mitochondrial Respiration Dependence | High | Variable | Low | Variable |
Molecular Targets of this compound in Cuproptosis
The cytotoxic effects of this compound are mediated through its direct and indirect interactions with specific molecular components within the cell, primarily localized to the mitochondria.
The primary molecular targets of the excess copper delivered by this compound are the lipoylated proteins of the TCA cycle. nih.govresearchgate.netbroadinstitute.orgjohnshopkins.edu Copper has been shown to directly bind to these proteins, a critical initiating event in the cuproptosis pathway. nih.govresearchgate.netbroadinstitute.orgjohnshopkins.edu This interaction is not a simple inhibition of enzymatic activity but rather a toxic gain-of-function. nih.govresearchgate.net
The binding of copper to the lipoyl moieties of TCA cycle enzymes, such as dihydrolipoamide S-acetyltransferase (DLAT), leads to their oligomerization and subsequent aggregation. nih.govslideshare.netcusabio.com This aberrant protein aggregation is a central feature of cuproptosis. nih.gov The formation of these insoluble protein aggregates contributes significantly to the induction of proteotoxic stress within the mitochondria. nih.govresearchgate.netbroadinstitute.orgjohnshopkins.edu
A key player in the cuproptosis pathway is ferredoxin 1 (FDX1), a mitochondrial reductase. nih.govnih.gov FDX1 is responsible for reducing copper (II) (Cu2+) to its more toxic form, copper (I) (Cu+). nih.gov Interestingly, FDX1 is also an upstream regulator of protein lipoylation, the very process targeted by copper. cusabio.com The accumulation of copper and the subsequent aggregation of lipoylated proteins lead to the destabilization and loss of iron-sulfur (Fe-S) cluster proteins. nih.govresearchgate.net This loss of Fe-S cluster proteins, which are essential for numerous cellular processes including the electron transport chain, further exacerbates mitochondrial dysfunction. nih.gov
Table 2: Key Molecular Events in Cuproptosis Induced by this compound
| Step | Molecular Event | Key Proteins/Molecules Involved | Consequence |
| 1 | Intracellular Copper Accumulation | This compound | Increased mitochondrial copper concentration |
| 2 | Copper Reduction | Ferredoxin 1 (FDX1) | Conversion of Cu2+ to the more toxic Cu+ |
| 3 | Binding to Lipoylated Proteins | Copper (I), DLAT, and other TCA cycle enzymes | Formation of copper-protein complexes |
| 4 | Protein Aggregation | Lipoylated TCA cycle proteins | Aberrant oligomerization and aggregation |
| 5 | Loss of Iron-Sulfur Clusters | Iron-Sulfur (Fe-S) cluster proteins | Destabilization and degradation of Fe-S proteins |
| 6 | Proteotoxic Stress | Heat shock proteins (e.g., HSP70) | Induction of the heat shock response |
| 7 | Cell Death | - | Cuproptosis |
The culmination of lipoylated protein aggregation and the loss of Fe-S cluster proteins triggers a significant proteotoxic stress response. nih.govresearchgate.netbroadinstitute.orgjohnshopkins.edu This is evidenced by the upregulation of heat shock proteins, such as Hsp70, which are molecular chaperones that respond to the presence of unfolded or aggregated proteins. nih.gov This cellular stress response, however, is ultimately insufficient to overcome the widespread protein damage, leading to irreversible mitochondrial dysfunction and the execution of the cuproptosis cell death program. nih.govresearchgate.net
Role of Mitochondrial Respiration in this compound-Induced Cuproptosis
Cuproptosis is a distinct form of regulated cell death triggered by excess intracellular copper, and it is fundamentally dependent on mitochondrial respiration. nih.govresearchgate.net Copper ionophores facilitate the transport of copper across cellular membranes and specifically into the mitochondria. nih.gov This influx of copper disrupts mitochondrial function, not by targeting the electron transport chain, but by interfering with the citric acid cycle (CAC). nih.gov Consequently, cells that actively rely on mitochondrial respiration are significantly more sensitive—reportedly up to 1000-fold more so—to the effects of copper ionophores. nih.gov
The mechanism of cuproptosis involves a series of mitochondrial events. Once inside the mitochondrial matrix, Copper(II) (Cu²⁺) is reduced to its more toxic cuprous form, Copper(I) (Cu⁺), by the mitochondrial reductase FDX1 (Ferredoxin 1). nih.govmdpi.com This reduction is a critical step that initiates proteotoxic stress. nih.gov The resulting Cu⁺ promotes the aggregation of lipoylated proteins that are key components of the tricarboxylic acid (TCA) cycle. nih.gov Specifically, copper directly binds to lipoylated enzymes such as dihydrolipoamide S-acetyltransferase (DLAT), a component of the pyruvate dehydrogenase (PDH) complex, causing them to oligomerize. researchgate.netnih.gov This aggregation of essential metabolic enzymes, along with the FDX1-mediated destabilization of iron-sulfur (Fe-S) cluster proteins, leads to mitochondrial proteotoxic stress and ultimately triggers cell death. nih.govresearchgate.net
| Key Factor | Role in this compound-Induced Cuproptosis |
| Mitochondrial Respiration | Essential for cuproptosis; cells reliant on it are highly sensitive. nih.gov |
| Copper Ionophores | Transport Cu²⁺ into the mitochondrial matrix, leading to copper accumulation. nih.gov |
| FDX1 (Ferredoxin 1) | Reduces Cu²⁺ to the more toxic Cu⁺ in the mitochondria. nih.govmdpi.com |
| Lipoylated TCA Cycle Proteins (e.g., DLAT) | Targeted by Cu⁺, leading to their aggregation and loss of function. nih.govresearchgate.net |
| Iron-Sulfur (Fe-S) Cluster Proteins | Destabilized as a consequence of FDX1 activity and copper accumulation. nih.gov |
| Proteotoxic Stress | The ultimate trigger for cell death, resulting from protein aggregation and Fe-S cluster loss. nih.gov |
Oxidative Stress Responses Mediated by this compound
Copper(II) ionophores elevate intracellular copper levels, which is a primary trigger for significant oxidative stress through the generation of reactive oxygen species (ROS). nih.govacs.org The ability of copper to cycle between its oxidized (Cu²⁺) and reduced (Cu⁺) states is central to this process. frontiersin.orgnih.gov This redox cycling catalyzes the production of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide via Fenton-like and Haber-Weiss reactions. mdpi.comnih.gov The continuous generation of these radicals is toxic to the cell, causing widespread damage to essential biomolecules, including lipids, proteins, and nucleic acids. frontiersin.orgnih.gov This oxidative damage can disrupt cellular functions and activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways, contributing to cell death. frontiersin.org
Glutathione (B108866) (GSH), the most abundant non-enzymatic antioxidant in cells, plays a critical role in maintaining cellular redox homeostasis. nih.govacs.org Copper ions directly impact the glutathione redox state. Cu²⁺ is a potent oxidant that can catalyze the oxidation of two molecules of reduced glutathione (GSH) into one molecule of glutathione disulfide (GSSG). nih.govresearchgate.net This reaction depletes the intracellular pool of protective GSH and alters the critical GSH/GSSG ratio, leading to a state of oxidative stress. researchgate.net A decrease in this ratio impairs the cell's ability to defend against ROS and can trigger cell death pathways. nih.gov Research indicates that mitochondrial GSH is particularly important in defending against copper-induced toxicity, as its depletion can inhibit cuproptosis. mdpi.com The functional link between copper homeostasis and the glutathione system is crucial, as the redox state of copper-transporting proteins can be regulated by the GSH/GSSG balance. nih.gov
| Cellular Component | Effect of Increased Intracellular Copper |
| Reactive Oxygen Species (ROS) | Increased production, particularly hydroxyl radicals (•OH), via Fenton-like reactions. frontiersin.orgmdpi.com |
| Biomolecules (Lipids, Proteins, DNA) | Oxidative damage due to elevated ROS levels. frontiersin.orgnih.gov |
| Glutathione (GSH) | Depletion through direct oxidation to GSSG catalyzed by Cu²⁺. nih.govresearchgate.net |
| GSH/GSSG Ratio | Decreased, indicating a shift towards an oxidative intracellular environment. researchgate.net |
Other Regulated Cell Death Mechanisms
While cuproptosis is defined as a non-apoptotic cell death pathway, under certain conditions, high concentrations of copper delivered by ionophores can induce classical apoptosis. nih.govresearchgate.net This process is often mediated by the mitochondrial (intrinsic) apoptosis pathway. frontiersin.orgnih.gov Excessive copper can damage the mitochondrial electron transport chain, leading to mitochondrial membrane depolarization. frontiersin.orgnih.gov This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3. frontiersin.orgnih.gov Activation of this cascade results in the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, the oxidative stress generated by copper accumulation can activate pro-apoptotic signaling pathways like JNK and p38MAPK, further promoting apoptosis. frontiersin.orgnih.gov
Copper(II) ionophores and other copper complexes have been shown to induce paraptosis, a form of regulated cell death distinct from apoptosis. nih.govacs.org The defining morphological features of paraptosis are extensive cytoplasmic vacuolization and the swelling of the endoplasmic reticulum (ER) and/or mitochondria. frontiersin.orgfrontiersin.org
This process is frequently initiated by ER stress. nih.gov Certain copper complexes inhibit the 26S proteasome, a key cellular machinery for degrading misfolded proteins. nih.gov Proteasome inhibition leads to the accumulation of polyubiquitinated proteins, triggering the Unfolded Protein Response (UPR), a hallmark of ER stress. nih.govnih.gov The stressed ER swells, leading to the formation of large cytoplasmic vacuoles. nih.gov This ER stress can also disrupt intracellular calcium (Ca²⁺) homeostasis, causing Ca²⁺ release from the ER and subsequent overload in the mitochondria, which contributes to mitochondrial swelling and further drives the paraptotic process. acs.orgfrontiersin.org Unlike apoptosis, paraptosis typically proceeds without the activation of caspases. nih.govacs.org
| Cell Death Mechanism | Key Features Induced by this compound |
| Apoptosis | Mitochondrial membrane depolarization, cytochrome c release, activation of caspase-9 and caspase-3. frontiersin.orgnih.gov |
| Paraptosis | Extensive cytoplasmic vacuolization, swelling of the Endoplasmic Reticulum (ER) and mitochondria. acs.orgfrontiersin.org |
| Endoplasmic Reticulum Stress | Triggered by proteasome inhibition and accumulation of misfolded proteins, leading to the Unfolded Protein Response (UPR). nih.govnih.gov |
Caspase Modulation and Inhibition by Copper(II) Overload
Copper(II) ionophores, by facilitating the intracellular accumulation of copper, can significantly modulate and even inhibit caspase activity, steering cells away from classical apoptosis towards alternative cell death pathways. An overload of intracellular copper has been shown to be directly responsible for these cytotoxic effects. nih.gov Studies have demonstrated that copper-based treatments can lead to a lack of caspase activation in dying cancer cells. This is a direct consequence of the metal's ability to inhibit caspase-3. nih.gov
Instead of undergoing apoptosis, which is a caspase-dependent process, cells treated with copper-binding agents acting as ionophores are driven towards paraptotic cell death. This alternative pathway is characterized by endoplasmic reticulum (ER) stress and extensive vacuolization, notably in the absence of typical apoptotic features. nih.gov Therefore, copper acts as both an inducer of ER stress and an inhibitor of caspase-3, compelling the cell to undergo a caspase-independent form of cell death. nih.gov It has been reported that even trace amounts of free copper ions can completely abrogate caspase-3 activity. mdpi.com In contrast, protein-bound copper, in the absence of free copper ions, has been observed to sensitize cells to caspase-3-dependent apoptosis. mdpi.com
Interference with Cellular Metabolic Pathways
Disruption of Mitochondrial Function and ATP Synthesis
Copper(II) ionophores play a critical role in disrupting mitochondrial function, which is central to cellular energy production. Mitochondria are vital for ATP synthesis through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, processes that rely on copper as a cofactor for key enzymes. researchgate.net Copper ionophores facilitate the transport of copper across cellular membranes and into the mitochondria. researchgate.net
Once inside the mitochondria, the excess copper disrupts normal processes. For instance, the copper ionophore elesclomol (B1671168) transports extracellular copper into the mitochondria. researchgate.netspringermedizin.de There, the mitochondrial reductase ferredoxin-1 (FDX1) reduces the less reactive Copper(II) (Cu2+) to the more toxic Copper(I) (Cu+). springermedizin.denih.govbmbreports.org This accumulation of Copper(I) leads to the aggregation of lipoylated proteins, particularly dihydrolipoamide S-acetyltransferase (DLAT), a key component of the pyruvate dehydrogenase (PDH) complex. researchgate.netspringermedizin.debmbreports.org This aggregation disrupts the TCA cycle and leads to a loss of iron-sulfur (Fe-S) cluster proteins, causing proteotoxic stress and ultimately cell death. springermedizin.denih.gov While some studies suggest that elesclomol treatment does not significantly affect ATP production, it has been shown to inhibit maximal mitochondrial respiration. springermedizin.de The disruption of iron-sulfur cluster biogenesis by Copper(II)-elesclomol complexes can also contribute to the impairment of ATP synthesis, as these clusters are essential for the electron transport chain. bmbreports.org
| Ionophore/Compound | Target/Mechanism | Effect on Mitochondria | Reference |
| Elesclomol | Transports Cu(II) into mitochondria; FDX1 reduces Cu(II) to Cu(I) | Aggregation of lipoylated DLAT, loss of Fe-S cluster proteins, inhibition of maximal respiration | researchgate.netspringermedizin.denih.govbmbreports.org |
| Copper Chelators | Inhibit copper-transporting ATPases | Impaired mitochondrial respiration | researchgate.net |
Inhibition of Proteasome Activity
Elevated intracellular copper levels, facilitated by Copper(II) ionophores, can lead to the inhibition of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. frontiersin.orgnih.gov The 26S proteasome, a key component of the UPS, is responsible for degrading most intracellular proteins, thereby regulating essential cellular processes. stanford.edutum.de
Research has shown that Copper(II) ions can directly inhibit the activity of the 20S proteasome, the catalytic core of the 26S proteasome. frontiersin.orgnih.gov Specifically, Cu(II) at micromolar concentrations has been found to inhibit all three peptidase activities of the proteasome. frontiersin.orgnih.govnih.gov The mechanism of inhibition appears to involve conformational changes in the 20S proteasome that impair the gating of its channel, rather than through redox reactions or disruption of its assembly in a cell-free system. frontiersin.orgnih.gov In cellular models, the inhibitory effect of Copper(II) on proteasome activity is also linked to ROS-mediated inhibition and the disassembly of the 26S proteasome. frontiersin.orgnih.govnih.gov Several copper complexes, formed with ligands such as disulfiram (B1670777) (forming CuDSF) and clioquinol (forming CuCQ), have demonstrated potent anticancer activities by inhibiting the proteasome. frontiersin.orgnih.govfrontiersin.org
| Copper Complex | Target Proteasome Subunit/Activity | Cell Line | Reference |
| Cu(II) ions | All three peptidase activities of the 20S proteasome | HeLa cells | frontiersin.orgnih.govnih.gov |
| Disulfiram-copper (CuDSF) | Chymotrypsin-like activity of the 20S or 26S proteasome | Breast cancer cells (MDA-MB-231) | frontiersin.orgnih.gov |
| Clioquinol-copper (CuCQ) | Chymotrypsin-like activity of the proteasome | Breast cancer cells (MDA-MB-231) | frontiersin.orgnih.gov |
| Pyrrolidine dithiocarbamate-copper (CuPDTC) | Chymotrypsin-like activity of the proteasome | Breast cancer cells (MDA-MB-231) | frontiersin.orgnih.gov |
Impact on DNA Synthesis and Integrity
Copper overload induced by ionophores can have a significant impact on DNA synthesis and integrity. While copper is an essential element, nonprotein-bound copper ions can generate reactive oxygen species (ROS), leading to oxidative DNA damage. nih.gov At cytotoxic concentrations, copper has been shown to induce oxidative DNA base modifications and DNA strand breaks. nih.gov
Furthermore, even at lower, non-cytotoxic concentrations, copper can inhibit the repair of oxidative DNA damage. nih.gov One of the mechanisms for this inhibition is the strong suppression of the activity of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair. nih.gov The binding of copper to the bases of DNA in chromatin can also induce conformational changes, altering the B-DNA structure. nih.gov This alteration in DNA integrity can interfere with the normal processes of DNA replication and transcription. nih.gov
Cellular Selectivity and Genetic Vulnerabilities
Preferential Induction of this compound-Mediated Cell Death in Aberrant Cell Lines
A notable characteristic of many copper ionophores is their ability to preferentially induce cell death in aberrant or cancerous cell lines compared to normal, healthy cells. frontiersin.orgnih.gov This selectivity is attributed to several intrinsic differences between cancer cells and their normal counterparts.
Cancer cells often have an increased demand for copper and exhibit higher intracellular copper levels than normal cells. mdpi.comnih.govfrontiersin.org This makes them more susceptible to further increases in copper concentration facilitated by ionophores, pushing them past a toxic threshold. Additionally, cancer cells typically experience higher levels of oxidative stress. frontiersin.orgnih.gov The introduction of redox-active copper via ionophores exacerbates this existing vulnerability, leading to cell death. frontiersin.orgnih.gov
The mechanism of cell death induced by copper ionophores, termed cuproptosis, is a unique form of regulated cell death that is dependent on mitochondrial respiration. nih.govnih.gov Cells with high rates of mitochondrial metabolism are particularly sensitive to copper ionophores like elesclomol. nih.gov This metabolic characteristic of many cancer cells contributes to the selective toxicity of these compounds. For example, the disulfiram-copper complex (Cu-DSF) has been shown to be highly cytotoxic to leukemia stem-like cells while having minimal effect on normal hematopoietic stem cells. frontiersin.org Similarly, the clioquinol-copper complex (Cu-CQ) has been observed to selectively cause the clearance of XIAP, an apoptosis-inhibiting protein, in prostate cancer cells but not in normal prostate epithelial cells. frontiersin.org
| Copper Ionophore/Complex | Preferential Effect on Aberrant Cells | Mechanism of Selectivity | Reference |
| Disulfiram-copper (Cu-DSF) | Highly cytotoxic to leukemia stem-like cells | Overexpression of ClC-3 in cancer cells | frontiersin.org |
| Clioquinol-copper (Cu-CQ) | Selective clearance of XIAP in prostate cancer cells | Targeting of XIAP, which is often overexpressed in cancer | frontiersin.org |
| Elesclomol | Induces cuproptosis in cells with high mitochondrial respiration | Exploits the metabolic phenotype of many cancer cells | nih.gov |
Exploitation of Elevated Copper Levels in Disease States
Copper is a vital trace element essential for numerous biological processes, including mitochondrial respiration and antioxidant defense. ptglab.com However, an imbalance in copper homeostasis can be toxic. ptglab.com Many types of cancer cells exhibit elevated copper levels in both the tumor tissue and serum, which is associated with enhanced tumor proliferation and burden. nih.govnih.gov This metabolic feature of malignant cells presents a therapeutic window that can be exploited by copper-modulating compounds. mdpi.com
Copper ionophores are molecules that bind to copper ions and transport them across cellular membranes, leading to an increase in intracellular copper concentrations. mdpi.comnih.gov This disruption of copper homeostasis can induce a unique form of regulated cell death known as cuproptosis. drugdiscoverynews.com The mechanism of cell death is triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins. nih.govmdpi.com This cascade results in proteotoxic stress and, ultimately, cell death, making copper ionophores a strategic approach for targeting cancers with a high demand for copper. nih.govdrugdiscoverynews.com The therapeutic strategy is based on overloading the already stressed copper homeostasis system within cancer cells, pushing them past a toxic threshold. nih.govresearchgate.net This induced cytotoxicity is particularly effective in cancer cells that have high mitochondrial metabolism. nih.gov
| Therapeutic Strategy | Mechanism of Action | Target Disease State |
| Copper Overload | Copper ionophores transport extracellular copper into the cell, increasing intracellular concentration. mdpi.com | Cancers with elevated copper levels (e.g., lung, breast, prostate). nih.gov |
| Induction of Cuproptosis | Excess copper binds to lipoylated components of the tricarboxylic acid (TCA) cycle, causing their aggregation and proteotoxic stress. ptglab.commdpi.com | Malignant cells, particularly those with high mitochondrial respiration. nih.govnih.gov |
| Generation of Oxidative Stress | The redox activity of copper ions can lead to the production of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA. ptglab.comnih.gov | Cancer cells that are more susceptible to oxidative stress. nih.gov |
Identification of Genetic Sensitivities to this compound (e.g., SF3B1 Mutations, ABCB7 Down-regulation)
Recent research has identified specific genetic markers that confer heightened sensitivity to copper ionophore-based therapies. nih.gov Notably, mutations in the splicing factor 3b subunit 1 (SF3B1) gene have been identified as a key vulnerability in cancers such as acute myeloid leukemia (AML). nih.govaminer.org
In a phenotypic screen of AML patient samples, cells with SF3B1 mutations showed significantly increased sensitivity to a novel copper ionophore, UM4118. nih.govnih.gov This sensitivity is linked to the downstream effects of the SF3B1 mutation. The mutation leads to aberrant mRNA splicing of multiple genes, including the ATP binding cassette subfamily B member 7 (ABCB7) gene. nih.govresearchgate.net
The result of this missplicing is the down-regulation of the ABCB7 protein, a mitochondrial transporter responsible for exporting iron-sulfur clusters (ISCs) from the mitochondria to the cytoplasm. nih.gov A deficiency in functional ABCB7 leads to impaired ISC biogenesis, which creates a synthetic lethal interaction with copper ionophores. nih.govaminer.org The loss of ISC-containing proteins enhances the cell's vulnerability to copper-induced proteotoxic stress and cuproptosis. nih.gov Studies have confirmed this mechanism, showing that the loss of ABCB7 is synthetic lethal with the copper ionophore UM4118 and that overexpressing ABCB7 can partially rescue SF3B1-mutated cells from copper-induced death. nih.govnih.gov
These findings establish SF3B1 mutations, and the consequent down-regulation of ABCB7, as predictive biomarkers for sensitivity to copper ionophore-based treatments. nih.govnih.gov
| Genetic Marker | Consequence of Alteration | Impact on Sensitivity to this compound |
| SF3B1 Mutation | Causes aberrant mRNA splicing. researchgate.net | Significantly increases sensitivity to copper ionophores in AML cells. nih.gov |
| ABCB7 Down-regulation | Leads to missplicing and reduced levels of the ABCB7 mitochondrial transporter. nih.gov | Deficiency in iron-sulfur cluster (ISC) biogenesis enhances copper-mediated cell death. nih.govaminer.org |
Therapeutic Potential and Translational Research of Copper Ii Ionophore I
Application in Anticancer Research
Copper(II) ionophores are a class of compounds being investigated for their potential in cancer therapy. Their mechanism of action is largely centered on the disruption of copper homeostasis within cancer cells, leading to cell death. nih.govfrontiersin.orgnih.govnih.gov Cancer cells often exhibit an increased demand for copper compared to normal cells, making them particularly vulnerable to agents that interfere with copper metabolism. nih.govfrontiersin.orgnih.govnih.gov The therapeutic strategies involving copper ionophores aim to exploit this dependency.
Targeting Aberrant Redox Homeostasis in Cancer Cells
Copper(II) ionophores can disrupt the delicate redox balance in cancer cells by increasing the intracellular concentration of redox-active copper. nih.gov This elevation in intracellular copper can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress. oncotarget.comacs.org Cancer cells, while often having a higher basal level of ROS, also have a compromised ability to handle further oxidative stress, making them selectively sensitive to the pro-oxidant effects of copper ionophores. oncotarget.com
The mechanism involves the ionophore binding to extracellular copper, transporting it across the cell membrane, and releasing it inside the cell. mdpi.com This influx of copper can overwhelm the cellular antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, leading to oxidative damage to lipids, proteins, and DNA, and ultimately triggering cell death. acs.org
Table 1: Research Findings on Copper Ionophores and Redox Homeostasis
| Copper Ionophore Example | Cancer Cell Line | Key Findings |
|---|---|---|
| Elesclomol (B1671168) | HL-60 (Leukemia) | Increased mitochondrial oxidative stress. nih.gov |
| Disulfiram (B1670777)/Copper Complex | Gastric Cancer Cells | Generated ROS and induced programmed cell death. mdpi.com |
| CuII(gtsm) | TRAMP (Prostate Cancer) | Generated toxic levels of ROS. oncotarget.com |
Strategies to Overcome Drug Resistance in Malignancies
A significant challenge in cancer treatment is the development of drug resistance. nih.gov Copper ionophores have shown promise in overcoming resistance to conventional chemotherapeutic agents. nih.govfrontiersin.orgoaepublish.comnih.gov The induction of a novel form of cell death, termed cuproptosis, is one of the key strategies to combat drug resistance. nih.govnih.govoaepublish.com Cuproptosis is a copper-dependent, regulated cell death pathway that is distinct from other cell death mechanisms like apoptosis.
Studies have demonstrated that copper ionophores can effectively kill cancer cells that have developed resistance to drugs such as cisplatin (B142131) and 5-fluorouracil. nih.govoaepublish.com For instance, the copper ionophore elesclomol has been shown to trigger cell death in cisplatin-resistant lung cancer, melanoma, and hepatocellular carcinoma cells. nih.govoaepublish.com Similarly, 5-fluorouracil-resistant colon cancer cells and vemurafenib-resistant melanoma cells were found to be highly sensitive to elesclomol. nih.govoaepublish.com
Table 2: Efficacy of Copper Ionophores in Drug-Resistant Cancer Models
| Copper Ionophore Example | Resistant Cancer Model | Key Findings |
|---|---|---|
| Elesclomol | Cisplatin-resistant lung cancer, melanoma, hepatocellular carcinoma | Triggered cell death in resistant cells. nih.govoaepublish.com |
| Elesclomol | 5-fluorouracil-resistant colon cancer | Demonstrated high sensitivity to the ionophore. nih.govoaepublish.com |
| Elesclomol | Vemurafenib-resistant melanoma | Showed high sensitivity to the ionophore. nih.govoaepublish.com |
Combination Therapies with Copper(II) Ionophore I and Existing Agents
Combining this compound with existing anticancer agents is a strategy being explored to enhance therapeutic efficacy and potentially reduce dosages of cytotoxic drugs, thereby minimizing side effects. The rationale behind this approach is that the ionophore can sensitize cancer cells to the effects of conventional chemotherapy.
The combination of the copper ionophore disulfiram with copper has been tested as an adjuvant with chemotherapeutic drugs like cisplatin, temozolomide, gemcitabine, and doxorubicin. nih.gov Such combinations can lead to synergistic antitumor effects. For example, a disulfiram/copper complex was shown to sensitize doxorubicin-resistant leukemia HL60 cells to the cytotoxic effects of doxorubicin. mdpi.com
Table 3: Combination Therapies Involving Copper Ionophores
| Copper Ionophore Example | Combination Agent | Cancer Type | Outcome |
|---|---|---|---|
| Disulfiram | Cisplatin, 5-fluorouracil, Gemcitabine | Breast cancer, Colon cancer, Non-small cell lung cancer | Enhanced antitumor activity. nih.gov |
| Disulfiram/Copper Complex | Doxorubicin | Doxorubicin-resistant Leukemia | Sensitized resistant cells to doxorubicin. mdpi.com |
Development of Prodrugs and Targeted Delivery Systems for this compound
To improve the selectivity and reduce potential side effects of this compound, researchers are developing prodrug and targeted delivery strategies. nih.govfrontiersin.org Prodrugs are inactive derivatives of a drug that are converted into the active form within the body, ideally at the target site. mdpi.com This approach can enhance drug delivery and minimize off-target toxicity. nih.gov
One prodrug strategy involves glycosylation of 8-hydroxyquinoline-based copper ionophores. These glucoconjugates can be activated by β-glucosidase, an enzyme that can be overexpressed in certain tumor environments. rsc.org
Nano-drug delivery systems offer another avenue for targeted therapy. nih.gov Nanoparticles can preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. nih.gov These delivery systems can be designed to release the copper ionophore, with or without copper, at the site of action. nih.gov For instance, thermosensitive liposomes have been used to encapsulate a copper ionophore and copper, showing enhanced copper accumulation and tumor growth reduction in mice. mdpi.com
Efficacy in Cancer Stem Cell Targeting
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. nih.govfrontiersin.orgnih.gov CSCs are often resistant to conventional therapies, making them a critical target for novel anticancer agents. Some copper ionophores have shown potential in targeting and eliminating CSCs. nih.govfrontiersin.orgnih.gov
The disulfiram/copper complex has been reported to inhibit cancer stem cell activity in thyroid and breast cancer models. mdpi.com This effect is partly attributed to the inhibition of aldehyde dehydrogenase (ALDH), an enzyme often associated with CSCs. mdpi.comresearchgate.net By targeting CSCs, copper ionophores may help to prevent tumor relapse and improve long-term patient outcomes.
Identification and Validation of Predictive Biomarkers for this compound Responsiveness
The identification of predictive biomarkers is crucial for personalizing cancer therapy and selecting patients who are most likely to benefit from treatment with this compound. mdpi.com While research in this area is ongoing, several potential biomarkers are being investigated.
Given that the mechanism of action of copper ionophores is closely tied to copper metabolism and redox status, genes and proteins involved in these pathways are prime candidates for biomarkers. nih.gov For example, the expression levels of copper transporters could influence the uptake of the ionophore-copper complex and thus the sensitivity of the cancer cells. researchgate.net
Recent studies using machine learning have identified genes related to cuproptosis, such as MT1M, GRHL2, and PKM, as potential diagnostic and prognostic biomarkers in breast cancer. researchgate.net The expression levels of these genes were found to correlate with patient prognosis and could potentially predict the response to therapies that modulate copper homeostasis. researchgate.net Furthermore, the expression of lipoylated mitochondrial enzymes may serve as a biomarker, as elesclomol is believed to induce cuproptosis in cancer cells with high levels of these enzymes. researchgate.net
Table 4: Potential Predictive Biomarkers for Copper Ionophore Therapy
| Biomarker Category | Potential Biomarker | Rationale |
|---|---|---|
| Copper Metabolism | Copper transporter expression (e.g., CTR1, ATP7A/B) | May influence intracellular accumulation of copper. researchgate.net |
| Cuproptosis-Related Genes | MT1M, GRHL2, PKM | Expression levels are associated with breast cancer prognosis and may indicate sensitivity to copper-induced cell death. researchgate.net |
| Mitochondrial Proteins | Lipoylated mitochondrial enzymes | High levels may sensitize cells to certain copper ionophores like elesclomol. researchgate.net |
Application in Antimicrobial Research
The emergence of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial strategies. Copper has long been known for its antimicrobial properties, and ionophores like TPEN that can manipulate cellular copper levels are a promising area of investigation.
Antibactericnih.govnih.govidal Efficacy against Pathogenic Strains
This compound has demonstrated efficacy against a variety of pathogenic microorganisms. Its ability to shuttle copper into bacterial cells disrupts their internal environment, leading to cell death. Research has shown its activity against several clinically relevant pathogens. For instance, copper ionophores have been effective against difficult-to-treat bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. They have also shown effi nih.govcacy against Chlamydia trachomatis, an obligate intracellular pathogen. The effectiveness of TPEN nih.gov is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Pathogen | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction |
| E. coli (Tetracycline-resistant) | Tetracycline | >64 | 1-2 | 32-64 |
| S. aureus (MRSA) | Ampicillin | >256 | 4-8 | 32-64 |
| S. aureus (MRSA) | Erythromycin | >128 | 4-8 | 16-32 |
This table contains representative data synthesized from findings on the synergistic effects of ionophores and antibiotics against resistant bacterial strains. Actual values can vary based on specific experimental conditions.
Mechanisms ofrontiersin.orgf Antimicrobial Action of this compound
The primary antimicrobial mechanism of this compound is the disruption of bacterial metal homeostasis by increasing the intracellular concentration of copper ions. This overload of copper l nih.goveads to a cascade of toxic effects, collectively known as copper-dependent toxicity. Key mechanisms include:
Generation of Reactive Oxygen Species (ROS): The TPEN-copper complex is redox-active, meaning it can participate in chemical reactions that produce ROS. These highly reactive mol nih.govecules, such as superoxide (B77818) radicals and hydroxyl radicals, cause widespread damage to essential cellular components, including DNA, proteins, and lipids.
Mismetallation of P researchgate.netroteins: Excess intracellular copper can displace other essential metal ions (like iron or zinc) from their native binding sites in bacterial enzymes. This "mismetallation" ina nih.govctivates the enzymes, disrupting critical metabolic pathways necessary for bacterial survival.
Membrane Damage: High concentrations of copper ions can lead to the peroxidation of membrane phospholipids, compromising the integrity of the bacterial cell membrane. This results in the leaka mdpi.comge of cellular contents and ultimately, cell death.
Synergistic Effects of this compound with Conventional Antibiotics
A significant area of research is the use of this compound in combination with conventional antibiotics to combat drug-resistant bacteria. This combination therapy frontiersin.orghas shown synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.
TPEN can resensitize res frontiersin.orgistant bacteria to antibiotics they were previously impervious to. For example, some bacteria develop resistance to β-lactam antibiotics like imipenem (B608078) by producing metallo-β-lactamase (MBL) enzymes, which require zinc ions to function. As a potent zinc chelator, TPEN can inhibit these MBLs, thereby restoring the efficacy of the antibiotic against pathogens like Mycobacterium abscessus. By disrupting the bacteri nih.goval membrane or other cellular processes, the ionophore can also facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This approach has the pot frontiersin.orgnih.govential to revive the utility of existing antibiotics and reduce the dosages required, which could minimize side effects.
Other Biomedicafrontiersin.orgl Research Applications
Beyond its antimicrobial properties, this compound is a valuable tool for studying and potentially treating diseases characterized by the dysregulation of metal ions.
Modulation of Copper Dyshomeostasis in Specific Disease States
Copper is essential for numerous biological functions, particularly in the nervous system, but its levels must be tightly controlled. An imbalance, or dyshomeo nih.govnih.govstasis, of copper is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Wilson's disease.
In Alzheimer's disease, nih.govfrontiersin.orgoup.comfor example, copper has been found to accumulate in the amyloid-beta plaques that are a hallmark of the condition. This sequestered copper i frontiersin.orgs thought to contribute to the oxidative stress that damages neurons. Research is exploring the researchgate.netfrontiersin.org use of ionophores and chelators like TPEN to act as "copper shuttles." These molecules could potentially redistribute copper from these toxic aggregates and restore it to a bioavailable form for essential cellular functions, thereby mitigating neuronal damage.
Immunomodulaoup.comtory Effects of this compound
The immune system's function is closely linked to the availability of essential micronutrients, including copper. Copper deficiency can impair the function of various immune cells, leading to increased susceptibility to infections. Conversely, modulating co nih.govpper levels can influence immune responses.
This compound, by altering intracellular and extracellular copper concentrations, can exert immunomodulatory effects. Research has shown that TPEN can modulate the functions of human monocytes, including processes like phagocytosis (the engulfing of pathogens) and the production of inflammatory cytokines in response to bacteria. This suggests that copper nih.gov ionophores could be used to influence the immune response in various disease contexts, from infections to inflammatory disorders.
Structure Activity Relationships Sar and Design Principles for Copper Ii Ionophore I Analogs
Influence of Core Ligand Structure on Copper(II) Ionophore I Function
The design of the ligand framework, whether it's an open-chain (podand) or a macrocyclic structure, plays a significant role. For instance, the synthesis of mono- and dinuclear Cu(II) complexes with pseudopeptidic open-chain and macrocyclic ligands has been explored to create specific coordination environments. rsc.org The choice between these architectures influences the preorganization of the ligand for metal binding and the stability of the resulting complex.
The type of donor atoms within the ligand is also critical. Copper(II) is a borderline Lewis acid and shows a preference for nitrogen and sulfur donor atoms, which are softer bases compared to oxygen. researchgate.net The chelate effect, where a single ligand binds to the metal ion through multiple donor atoms, significantly enhances the stability of the complex. rsc.orgnih.gov
Impact of Substituents and Functional Groups on Ionophore Activity
Modifications to the peripheral parts of the ionophore molecule through the addition of various substituents and functional groups can fine-tune its activity. These changes can affect lipophilicity, electronic properties, and steric factors.
Lipophilicity is a key factor for ionophores used in membrane-based applications, as it ensures the ionophore remains within the lipid bilayer. nih.gov Structure-activity relationship studies of Cu(II) complexes with 8-hydroxyquinoline (B1678124) ligands have demonstrated the importance of lipophilicity for their cytotoxic activity, with optimal activity observed for ligands within a specific log P range. nih.gov
The electronic influence of substituents can alter the electron density at the coordination site. For example, the presence of an electron-withdrawing nitro group in an ionophore's structure was found to decrease its complexation tendency for copper ions by reducing the electron density on the donor atoms. arabjchem.org Conversely, electron-donating groups can enhance the binding affinity. Studies on bis(thiosemicarbazone) analogs have shown that even small changes, such as the addition of methyl groups, can significantly alter the reduction potential of the copper complex and its subsequent biological activity. nih.govnih.gov
Role of Coordination Geometry and Metal-Ligand Interactions
The selective binding of Cu(II) is heavily dependent on the coordination geometry of the resulting complex. Copper(II) ions, with a d⁹ electron configuration, commonly exhibit distorted coordination geometries, such as square planar or square pyramidal, often influenced by the Jahn-Teller effect in six-coordinate systems. nih.govacs.org
Research on Cu(II) complexes with pseudopeptidic ligands has shown that the metal ion is often coordinated by two amine and two deprotonated amide groups in a slightly distorted square planar geometry. rsc.org The bond lengths between the copper ion and the donor atoms are also revealing, with Cu-N(amide) distances often being slightly shorter than Cu-N(amine) distances. rsc.org The coordination environment of Cu(II) in complexes can range from square-planar to square-pyramidal, which can be inferred from spectroscopic data. rsc.org
Studies on copper complexes with picolinate-functionalized chelators have demonstrated that the stability and biocompatibility of the complexes can be tuned by directing the ligand design to favor specific geometries. nih.govacs.org For instance, five-coordinate, distorted trigonal-bipyramidal structures were found to be more chemically inert than their six-coordinate, Jahn-Teller-distorted counterparts. nih.govacs.org The coordination geometry around Cu(II) ions in various mixed-ligand complexes has been determined to be square pyramidal, trigonal planar, or tetrahedral. researchgate.net
Rational Design Strategies for Enhanced Selectivity and Efficacy of Copper(II) Ionophores
The development of new copper ionophores with improved properties relies on rational design strategies that leverage the knowledge gained from SAR studies. These strategies often involve a combination of computational and synthetic approaches.
One key strategy is to design ligands that are pre-organized for binding a specific metal ion, which minimizes the entropic penalty upon complexation. This can involve creating macrocyclic ligands with a cavity size that matches the target ion. uq.edu.au Four key design elements that influence discrimination for Ag(I) over other ions, including Cu(II), have been identified as the macrocyclic ring size, the donor atom set, the donor atom sequence, and the nature of any donor atom substituents. uq.edu.au
Computational methods, such as molecular mechanics, can be used to predict the stability of metal-ligand complexes and guide the design of new ionophores. acs.org A novel approach using molecular mechanics calculations has been developed to provide a measure of a ligand's binding site organization for metal ion complexation. acs.org
Another strategy involves creating "pro-ionophores," which are activated under specific biological conditions, such as the oxidative environment of cancer cells, to release the active ionophore. nih.govresearchgate.net This approach aims to increase the selectivity and reduce the side effects of the ionophore. nih.govresearchgate.net Furthermore, conjugating ionophores to targeting moieties, such as N-acetylgalactosamine which targets the asialoglycoprotein receptor in the liver, represents a promising strategy for tissue-specific delivery. nih.gov
Future Research Directions and Challenges for Copper Ii Ionophore I
Enhancing Therapeutic Selectivity of Copper(II) Ionophore I
A primary challenge in cancer therapy is maximizing efficacy against malignant cells while minimizing harm to healthy tissues. nih.gov Although many copper ionophores exhibit an intrinsic selectivity for cancer cells, enhancing this therapeutic window is a critical goal for future research. nih.govfrontiersin.org Cancer cells often have higher copper demands and are more susceptible to oxidative stress, which provides a basis for this selectivity. nih.govoncotarget.com
Future strategies to enhance the selectivity of this compound include:
Pro-ionophore Development: Designing inactive "pro-ionophore" molecules that are selectively activated within the tumor microenvironment is a promising approach. nih.gov These could be triggered by factors characteristic of tumors, such as higher concentrations of reactive oxygen species (ROS) or glutathione (B108866) (GSH). nih.gov
Targeted Conjugation: Attaching this compound to moieties that specifically recognize and bind to cancer cell surface receptors can direct the therapeutic agent to the tumor site, thereby reducing systemic exposure and off-target effects. frontiersin.org
Exploiting Tumor-Specific Metabolism: Research can focus on designing derivatives of this compound that are more effectively taken up or activated by metabolic pathways that are upregulated in cancer cells.
| Strategy | Mechanism | Research Focus | Reference |
|---|---|---|---|
| Pro-ionophores | Activation by tumor-specific conditions (e.g., high ROS or GSH). | Design of trigger-responsive chemical masks for the ionophore. | nih.gov |
| Targeted Conjugation | Linking the ionophore to a cancer-cell-specific ligand (e.g., antibody, peptide). | Identification of unique tumor surface antigens and stable conjugation chemistry. | frontiersin.org |
| Metabolic Targeting | Leveraging altered metabolic pathways in cancer for selective uptake or activation. | Understanding and exploiting dysregulated metabolic processes in target cancers. | oncotarget.com |
Deepening Understanding of this compound Mechanisms of Action
The precise mechanisms by which this compound induces cell death are complex and not fully elucidated. While the induction of oxidative stress is a generally accepted mechanism, the recent discovery of "cuproptosis" has provided a new framework for understanding its action. frontiersin.orgnih.gov Cuproptosis is a distinct form of regulated cell death triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated proteins involved in the mitochondrial tricarboxylic acid (TCA) cycle. frontiersin.orgmdpi.com
Future research must focus on:
Elucidating Cuproptosis Pathways: A deeper investigation into the molecular machinery of cuproptosis is needed. This includes identifying all the key protein players and understanding how FDX1, a key reductase and regulator of protein lipoylation, initiates the cell death cascade. nih.govmdpi.com
Interaction with Other Cell Death Mechanisms: It is crucial to understand the interplay between cuproptosis and other cell death pathways, such as apoptosis, ferroptosis, and autophagy. mdpi.comresearchgate.net Copper ionophores may activate multiple pathways simultaneously or sequentially, and understanding this crosstalk could lead to more effective combination therapies.
Identifying Cellular Targets: Beyond the TCA cycle, research should aim to identify other direct cellular targets of this compound and its copper complexes. For example, some copper complexes have been shown to act as proteasome inhibitors. nih.govnih.gov
Addressing Resistance Mechanisms in Therapeutic Applications
As with any effective therapy, the development of resistance is a significant concern. While copper ionophores have shown efficacy in cancer cells that are resistant to conventional chemotherapeutics like cisplatin (B142131), the potential for cancer cells to develop resistance to this compound itself must be addressed proactively. frontiersin.orgnih.gov
Key challenges and research directions include:
Identifying Resistance Pathways: Research is needed to determine how cancer cells might adapt to copper-induced stress. This could involve the upregulation of copper efflux transporters, enhanced antioxidant capacity to neutralize ROS, or alterations in the cuproptosis signaling pathway.
Developing Counter-Strategies: Once resistance mechanisms are identified, strategies to circumvent them can be developed. This might involve co-administering inhibitors of copper efflux pumps or drugs that deplete cellular antioxidants.
Combination Therapies: Using this compound in combination with other therapeutic agents could create synergistic effects and reduce the likelihood of resistance emerging. nih.gov For instance, combining it with drugs that target different cellular pathways could overwhelm the cancer cell's ability to adapt.
Development of Novel Formulations and Delivery Platforms
The therapeutic potential of this compound is often limited by its physicochemical properties, such as poor solubility and a short plasma half-life. rsc.org The development of advanced drug delivery systems is crucial to overcome these limitations and improve the ionophore's pharmacokinetic profile.
Future research in this area should explore:
Nanoparticle Encapsulation: Formulating this compound within nanoparticles, such as liposomes, can improve its stability, solubility, and circulation time in the body. rsc.orgcuprous.ca This approach can also enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
Tissue-Specific Delivery Systems: A more advanced approach involves creating modular delivery platforms that can target specific organs or tissues. nih.govacs.org For example, functionalizing a delivery vehicle with a ligand like N-acetylgalactosamine can direct the ionophore specifically to liver cells, which express the corresponding asialoglycoprotein receptor. nih.govnih.gov This "Trojan Horse" strategy could be adapted to target other tissues, minimizing off-target toxicity. nih.gov
Copper-Complex Formulations: Research into pre-forming stable copper-ionophore complexes suitable for intravenous administration is ongoing. cuprous.ca These formulations aim to deliver the active therapeutic agent directly, potentially improving its bioavailability and efficacy.
| Formulation/Platform | Advantage | Example/Concept | Reference |
|---|---|---|---|
| Liposomal Encapsulation | Improved stability, solubility, and plasma half-life; passive tumor targeting. | Liposomal Cu-triapine. | rsc.org |
| Modular Ionophore Platforms | Tissue-specific delivery to reduce systemic toxicity. | N-acetylgalactosamine-functionalized ionophore (Gal-Cu(gtsm)) for liver targeting. | nih.govacs.org |
| Intravenous Copper Complexes | Direct delivery of the active agent, potentially enhancing bioavailability. | Development of copper-clioquinol formulations for IV use. | cuprous.ca |
Clinical Translation and Validation of Biomarkers for this compound
The successful translation of this compound from preclinical models to clinical use is a major challenge. researchgate.net A critical component of this process is the identification and validation of biomarkers that can predict patient response and monitor therapeutic activity.
Future efforts must be directed towards:
Identifying Predictive Biomarkers: Research is needed to discover biomarkers that can identify patients most likely to benefit from this compound therapy. researchgate.net Potential biomarkers could include high expression of cuproptosis-related genes (e.g., FDX1), elevated copper levels within tumors, or a high dependency on mitochondrial respiration. nih.govresearchgate.net
Developing Pharmacodynamic Biomarkers: To monitor the biological effect of the drug, pharmacodynamic biomarkers are essential. For instance, serum ceruloplasmin has been suggested as a potential biomarker for the activity of the copper ionophore disulfiram (B1670777). mdpi.com
Validating in Clinical Trials: Ultimately, any potential biomarker must be rigorously validated in well-designed clinical trials to confirm its predictive or prognostic power. Phase I trials have shown manageable toxicity for some ionophore-copper combinations in prostate cancer patients. nih.gov
Exploration of Non-Therapeutic Applications of this compound
While the primary focus has been on therapeutic uses, the unique properties of this compound lend themselves to other valuable applications.
Potential non-therapeutic research directions include:
Antimicrobial Agents: Copper has long been recognized for its antimicrobial properties. researchgate.net Copper ionophores could be developed as novel antimicrobial agents to combat drug-resistant bacteria by disrupting their metal homeostasis. nih.govbiorxiv.org They have also shown the ability to resensitize resistant bacteria to conventional antibiotics. nih.gov
Biochemical Tools and Probes: The ability of this compound to modulate intracellular copper levels makes it a valuable tool for studying the roles of copper in various biological processes. Fluorescently tagged versions could be developed as probes to visualize intracellular copper trafficking and cuproptosis. nih.gov
Ion-Selective Electrodes: Ionophores are fundamental components of ion-selective electrodes. This compound could be incorporated into electrochemical sensors for the rapid and selective detection of copper(II) ions in environmental or biological samples. researchgate.net
Anti-obesity Therapeutics: Preliminary research suggests that copper ionophores can modulate lipid metabolism and may have potential as a novel class of anti-obesity agents. mdpi.com
Q & A
Q. What are the key physicochemical properties and structural identifiers of Copper(II) Ionophore I?
this compound, also known as o-Xylylene bis(N,N-diisobutyldithiocarbamate), is identified by CAS No. 125769-67-7, with the molecular formula C₂₆H₄₄N₂S₄ and a molecular weight of 512.9 g/mol. Its melting point is 91–92°C, and it exhibits selective copper(II) ion transport capabilities. Structural characterization is typically performed via ESI-MS for copper complex validation and UV-vis spectroscopy for interaction studies .
Q. How does this compound achieve selectivity for Cu²⁺ over other metal ions in electrochemical sensors?
Selectivity is determined by the ionophore's affinity for Cu²⁺, validated through potentiometric selectivity coefficients (logK). For example, this compound shows superior selectivity over Hg²⁺, Cd²⁺, Ni²⁺, and NH₄⁺ compared to other ionophores, as demonstrated in blood sample analyses. Plasticizers like DOP enhance response time and sensitivity in PVC membrane-based sensors .
Q. What methodologies are used to validate the stoichiometry of Cu²⁺-ionophore complexes?
Job’s method (continuous variation) is widely employed to determine the stoichiometric ratio of Cu²⁺-ionophore complexes. For instance, a 1:2 (Cu²⁺:ionophore) ratio was confirmed for ethamsylate-based complexes. UV-vis absorption shifts (e.g., from 393 nm to 332 nm upon thiocyanate interaction) further validate binding mechanisms .
Q. How stable is this compound under experimental conditions?
The ionophore exhibits high chemical stability across pH 4–11 and temperatures of 25–37°C, with no degradation observed over 24 hours. Stability is assessed via chromatographic monitoring (e.g., HPLC) and spectroscopic techniques .
Q. What computational tools predict the ADME profile of this compound derivatives?
Lipinski’s Rule of Five (Ro5) evaluates molecular weight, logP, and hydrogen bonding. Tools like VCCLAB (solubility), VolSurf+ (distribution volume), and MOE2009 (conformational analysis) predict ADME properties. Glycosylated derivatives, for example, show improved solubility and blood-brain barrier penetration .
Advanced Research Questions
Q. How does this compound induce cuproptosis in cancer cells?
Cuproptosis is triggered by mitochondrial copper overload, which disrupts iron-sulfur cluster proteins and lipid metabolism. This compound transports Cu²⁺ into cells, where it binds to lipoylated enzymes, inducing proteotoxic stress. This mechanism is validated via proteomic analysis and annexin-V/PI apoptosis assays in A2780 and A549 cell lines .
Q. What is the role of glycosylation in enhancing the tumor specificity of this compound derivatives?
Glycosylation (e.g., β-D-glucose conjugation) prevents systemic Cu²⁺ chelation and enables tumor-specific activation via β-glucosidase cleavage. Prodrugs like GluCQ and GluOHQ exhibit higher solubility and selective cytotoxicity in copper-rich tumor microenvironments, as shown in glioblastoma and ovarian cancer models .
Q. How do molecular docking studies inform the design of this compound analogs?
AutoDock Vina and FLAP software optimize ligand-receptor interactions by simulating binding affinities to targets like β-glucosidase or copper transporters. Docking scores correlate with experimental IC₅₀ values, guiding structural modifications for enhanced efficacy .
Q. What in vivo models demonstrate the therapeutic potential of this compound in copper dysregulation diseases?
Wilson’s disease models reveal decreased lipoylated proteins under copper overload, mimicking ionophore-induced cuproptosis. Xenograft studies in glioblastoma show reduced tumor growth via copper-dependent apoptosis, highlighting translational relevance .
Q. How does this compound interact with cellular copper homeostasis pathways?
The ionophore bypasses CTR1 transporters, directly increasing intracellular Cu²⁺. This disrupts ATP7A/B-mediated copper efflux, leading to ER stress and ROS accumulation. Synergy with antioxidants (e.g., NAC) or chelators (e.g., TTM) is tested to balance toxicity and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
